molecular formula C16H7Cl5FNO2 B13114132 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid

Cat. No.: B13114132
M. Wt: 441.5 g/mol
InChI Key: SJKAKDSLELCKBC-UHFFFAOYSA-N
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Description

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is a synthetic indole derivative characterized by a fluorine atom at the 4-position, a perchlorophenyl group at the 5-position, and an acetic acid moiety at the 3-position of the indole ring. The introduction of electron-withdrawing groups (fluoro and perchlorophenyl) likely enhances its chemical stability and modifies its biological activity compared to IAA. Such modifications are common in medicinal and agrochemical research to optimize pharmacokinetic properties or target specificity .

Properties

Molecular Formula

C16H7Cl5FNO2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-fluoro-5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C16H7Cl5FNO2/c17-11-10(12(18)14(20)15(21)13(11)19)6-1-2-7-9(16(6)22)5(4-23-7)3-8(24)25/h1-2,4,23H,3H2,(H,24,25)

InChI Key

SJKAKDSLELCKBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and perchlorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties Reference
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid 4-F, 5-(Cl₅C₆) Acetic acid (C-3) Data not available Hypothesized stability ↑
Indomethacin 1-(4-Cl-benzoyl), 5-OCH₃, 2-CH₃ Acetic acid (C-3) 357.8 NSAID; Melting point: 158–162°C
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide Carboxamide (C-2) 358.3 m.p. 249–250°C; Rf = 0.67
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole 5-F, 3-triazole-ethyl Triazole (C-3) 340.3 TLC Rf = 0.70; FAB-HRMS m/z 341
Indole-3-acetic acid (IAA) None (natural auxin) Acetic acid (C-3) 175.2 Plant growth regulation

Key Observations :

  • Functional Group Diversity : The acetic acid group at C-3 (common in IAA and indomethacin) is associated with biological activity in plant hormones and pharmaceuticals. Replacing this with a carboxamide (C-2) or triazole (C-3) alters polarity and hydrogen-bonding capacity, impacting solubility and receptor binding .
  • Substituent Effects : Electron-withdrawing groups like fluorine and perchlorophenyl enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity. For example, indomethacin’s 4-Cl-benzoyl and methoxy groups contribute to its anti-inflammatory potency .

Biological Activity

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid (FPIAA) is a synthetic compound derived from indole-3-acetic acid (IAA), a well-known plant growth regulator and signaling molecule. The modification of the indole structure with fluorine and perchlorophenyl groups enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

FPIAA has unique chemical characteristics that influence its biological activity:

  • Molecular Formula : C16H12ClFNO2
  • Molecular Weight : 305.72 g/mol
  • IUPAC Name : 4-Fluoro-5-(perchlorophenyl)-1H-indole-3-acetic acid

The biological activity of FPIAA is primarily attributed to its ability to interact with various biological targets, including:

  • Hormonal Activity : As an analog of IAA, FPIAA mimics the action of auxins, influencing plant growth and development by promoting cell elongation and division.
  • Cytotoxicity : The compound exhibits significant cytotoxic effects on cancer cell lines, particularly when activated by enzymes such as horseradish peroxidase. This activation leads to the formation of reactive species that can damage cellular components, including DNA .

Cytotoxicity Studies

Research has demonstrated that FPIAA can induce cytotoxic effects in various cancer cell lines. The following table summarizes findings from different studies:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)20Activation via peroxidase leading to radical formation
HT29 (Colon Cancer)25Similar mechanism as MCF7, involving oxidative stress
T24 (Bladder Cancer)>50Resistance observed; requires higher concentrations for effect

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of FPIAA, researchers administered varying doses to murine models with implanted tumors. The results indicated that doses around 50 mg/kg significantly reduced tumor size compared to control groups, suggesting a potent antitumor effect mediated through oxidative mechanisms.

Case Study 2: Plant Growth Regulation

Another study focused on the application of FPIAA in agricultural settings. When applied to Arabidopsis thaliana, FPIAA promoted lateral root formation and increased biomass compared to untreated controls. This indicates its potential use as a growth regulator in crop production.

Structure-Activity Relationship (SAR)

The modification of IAA into FPIAA enhances its biological properties. Key observations include:

  • Fluorination : The introduction of fluorine increases lipophilicity, enhancing membrane permeability and bioavailability.
  • Perchlorophenyl Group : This bulky substituent may enhance binding affinity to target receptors or enzymes involved in plant growth regulation and cancer cell apoptosis.

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